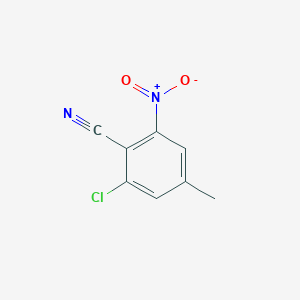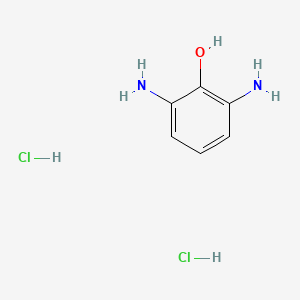
2,6-Diaminophenol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diaminophenol dihydrochloride is an organic compound with the molecular formula C6H10Cl2N2O. It is a derivative of phenol, characterized by the presence of two amino groups at the 2 and 6 positions on the benzene ring, along with two hydrochloride groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Diaminophenol dihydrochloride can be synthesized through the hydrogenation of 2,6-dinitrophenol. The process involves the use of a membrane catalyst made of an alloy consisting of 90 to 98% palladium and 2 to 10% rhodium or ruthenium. The hydrogenation is carried out in a medium of water or a 4-37% aqueous solution of hydrochloric acid at a temperature range of 50° to 150°C under a pressure of 1 to 60 atm .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high yield and purity of the product, making it suitable for various applications in different industries.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diaminophenol dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Corresponding amines
Substitution: Alkylated or acylated derivatives
Aplicaciones Científicas De Investigación
2,6-Diaminophenol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various compounds.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the manufacturing of dyes, photographic developers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,6-Diaminophenol dihydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules. It can also form complexes with metal ions, influencing their reactivity and stability. These interactions are crucial in its applications in chemistry and biology .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diaminophenol dihydrochloride: Another derivative of phenol with amino groups at the 2 and 4 positions.
2,3-Diaminophenol: Contains amino groups at the 2 and 3 positions on the benzene ring.
2,4-Diaminotoluene: A derivative with amino groups at the 2 and 4 positions and a methyl group on the benzene ring
Uniqueness
2,6-Diaminophenol dihydrochloride is unique due to the specific positioning of its amino groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C6H10Cl2N2O |
|---|---|
Peso molecular |
197.06 g/mol |
Nombre IUPAC |
2,6-diaminophenol;dihydrochloride |
InChI |
InChI=1S/C6H8N2O.2ClH/c7-4-2-1-3-5(8)6(4)9;;/h1-3,9H,7-8H2;2*1H |
Clave InChI |
QHZCXNULIHZOOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)N)O)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



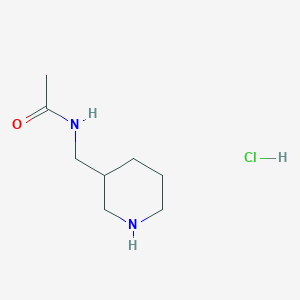
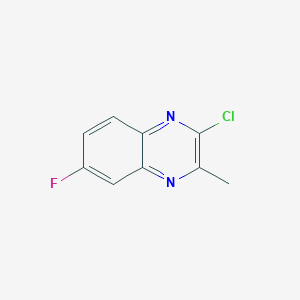

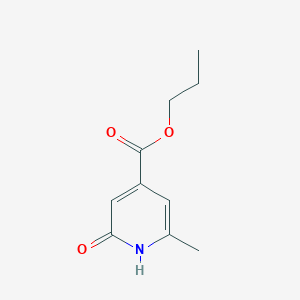


![1,5,7-Trimethyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione](/img/structure/B11902955.png)
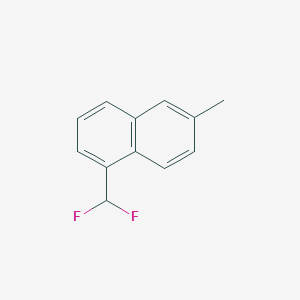
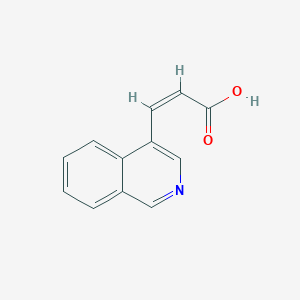
![7-Methylbenzo[d]thiazole-2-carboxylic acid](/img/structure/B11902975.png)
![2H-Pyrano[3,2-h]quinolin-4(3H)-one](/img/structure/B11902987.png)
![Ethyl benzo[d][1,3]dioxole-4-carboxylate](/img/structure/B11903001.png)
